molecular formula C15H10O6 B587569 ALOEEMODIN,7-HYDROXY CAS No. 156547-97-6

ALOEEMODIN,7-HYDROXY

Cat. No.: B587569
CAS No.: 156547-97-6
M. Wt: 286.239
InChI Key: DIGOUNMGDIJHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ALOEEMODIN,7-HYDROXY typically involves the hydroxylation of emodin. One common method includes the use of strong oxidizing agents under controlled conditions to introduce the hydroxyl group at the 7th position of the anthraquinone structure .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as aloe vera leaves. The process includes solvent extraction followed by purification steps like crystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: ALOEEMODIN,7-HYDROXY undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated anthraquinone derivatives, ethers, and esters .

Scientific Research Applications

Comparison with Similar Compounds

    Emodin: Another anthraquinone derivative with similar biological activities but differs in its hydroxylation pattern.

    Rhein: A structurally related compound with potent anti-inflammatory properties.

    Chrysophanol: An anthraquinone with notable antimicrobial activity.

Uniqueness: ALOEEMODIN,7-HYDROXY stands out due to its specific hydroxylation at the 7th position, which enhances its biological activities, particularly in wound healing and cancer treatment .

Properties

CAS No.

156547-97-6

Molecular Formula

C15H10O6

Molecular Weight

286.239

IUPAC Name

1,2,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione

InChI

InChI=1S/C15H10O6/c16-5-6-3-8-11(10(18)4-6)15(21)12-7(13(8)19)1-2-9(17)14(12)20/h1-4,16-18,20H,5H2

InChI Key

DIGOUNMGDIJHEB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)C3=CC(=CC(=C3C2=O)O)CO)O)O

Synonyms

ALOEEMODIN,7-HYDROXY

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.